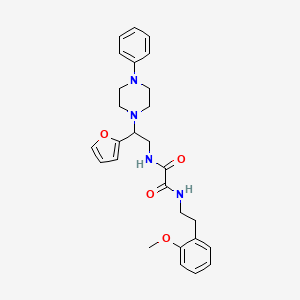
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound notable for its unique structural features, which include a furan ring, a phenylpiperazine moiety, and an oxalamide functional group. Its molecular formula is C27H32N4O4, with a molecular weight of approximately 476.577 g/mol. This compound is being investigated for its potential biological activities, particularly in the field of medicinal chemistry.
Structural Characteristics
The compound's structure facilitates interactions with various biological targets, which is crucial for its pharmacological applications. The presence of the furan ring and the phenylpiperazine group suggests that it may interact with neurotransmitter systems, potentially influencing mood regulation and anxiety pathways.
| Structural Feature | Description |
|---|---|
| Furan Ring | Contributes to biological activity through receptor interactions. |
| Phenylpiperazine | Enhances binding affinity to serotonin receptors. |
| Oxalamide Group | Provides structural stability and potential for further functionalization. |
Neurotransmitter Modulation
Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly serotonin pathways. This modulation could have implications for treating neurological disorders such as depression and anxiety disorders.
While the exact mechanisms of action remain under investigation, it is hypothesized that the compound interacts with serotonin receptors (5-HT receptors), which play a significant role in mood regulation. The furan ring may facilitate binding to these targets, enhancing the compound's bioavailability and efficacy.
Research Findings
Research into compounds similar to this compound has yielded insights into their biological activities:
- Antimicrobial Properties : Some derivatives have been explored for antimicrobial activity due to the presence of the furan ring.
- Anti-inflammatory Effects : Studies indicate potential anti-inflammatory properties, making these compounds candidates for further therapeutic exploration.
- Anticancer Activity : The oxalamide group has been associated with anticancer properties in various studies, suggesting that this compound may also exhibit similar effects.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
Research indicates that N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide may interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds supports its investigation as a candidate for:
- Anxiolytic Agents : Modulating serotonin receptors to alleviate anxiety symptoms.
- Antidepressants : Influencing pathways related to mood regulation.
Case Studies
-
Serotonin Receptor Modulation :
- Preliminary studies have shown that compounds with similar structures exhibit affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders. Further investigations are necessary to elucidate the specific receptor interactions of this compound.
- Potential in Inflammatory Diseases :
Potential Applications
Given its structural features and biological activity, this compound holds promise for various applications:
Propiedades
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-34-24-11-6-5-8-21(24)13-14-28-26(32)27(33)29-20-23(25-12-7-19-35-25)31-17-15-30(16-18-31)22-9-3-2-4-10-22/h2-12,19,23H,13-18,20H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPQTOBUJPNBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













